molecular formula C25H28N2O4S2 B3599048 N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No.: B3599048
M. Wt: 484.6 g/mol
InChI Key: ODBRHCVZNBPEGH-UHFFFAOYSA-N
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Description

Compounds of this type are typically organic molecules with multiple functional groups. They often have complex structures and can exhibit a wide range of chemical behaviors depending on the specific arrangement and nature of their functional groups .


Synthesis Analysis

The synthesis of such compounds would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the specific properties of the starting materials and the desired end product .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. Common reactions might include substitution, addition, or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the nature of its functional groups. These properties might include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on a compound like this could involve exploring its potential uses, studying its behavior under different conditions, or investigating how its properties could be modified by changing its structure .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-5-31-24-9-7-6-8-23(24)27(33(29,30)21-14-12-20(32-4)13-15-21)17-25(28)26-22-16-18(2)10-11-19(22)3/h6-16H,5,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBRHCVZNBPEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 3
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N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 4
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N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 5
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N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,5-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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